molecular formula C20H17N5O5 B2861324 N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-80-8

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2861324
CAS No.: 899990-80-8
M. Wt: 407.386
InChI Key: DXVVVFVOXZVJHZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group and a nitrophenyl-pyridazinone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the acetamidophenyl intermediate, followed by the introduction of the nitrophenyl-pyridazinone moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors and in-line monitoring to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acetamidophenyl derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamidophenyl N-(4-chloro-3-nitrophenyl)carbamate
  • 4-acetamidophenyl N-(4-fluoro-3-nitrophenyl)carbamate

Uniqueness

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific research applications.

Biological Activity

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an acetamidophenyl moiety and a nitrophenyl group, which are known to influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4}. Its structure can be represented as follows:

IUPAC Name N(4acetamidophenyl)2[3(3nitrophenyl)6oxo1,6dihydropyridazin1yl]acetamide\text{IUPAC Name }this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing nitro groups. Nitro compounds are known to exhibit a broad spectrum of antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the nitro group in this compound suggests potential antimicrobial properties by inducing redox reactions that lead to microbial cell death .

Anti-inflammatory Effects

In addition to antimicrobial activity, compounds similar to this compound have shown anti-inflammatory effects . The acetamido group can enhance solubility and bioavailability, potentially improving therapeutic outcomes against inflammatory diseases .

The mechanism of action is thought to involve the inhibition of specific enzymes or receptors, modulating biochemical pathways essential for microbial survival or inflammatory responses. The nitro group may act as both a pharmacophore (active pharmacological component) and a toxicophore (toxic component), which complicates its role in biological systems .

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy of nitro compounds, demonstrating significant activity against H. pylori and M. tuberculosis.
Study 2 Evaluated anti-inflammatory properties in vitro, showing reduced cytokine production in macrophage models.
Study 3 Assessed the cytotoxic effects on cancer cell lines, indicating potential as an antineoplastic agent.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-13(26)21-15-5-7-16(8-6-15)22-19(27)12-24-20(28)10-9-18(23-24)14-3-2-4-17(11-14)25(29)30/h2-11H,12H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVVFVOXZVJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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